1-[(Oxan-4-yl)methyl]piperidin-4-ol
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Overview
Description
1-[(Oxan-4-yl)methyl]piperidin-4-ol is a chemical compound that features a piperidine ring substituted with an oxan-4-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Oxan-4-yl)methyl]piperidin-4-ol typically involves the reaction of piperidine with oxan-4-ylmethyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 1-[(Oxan-4-yl)methyl]piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a fully saturated piperidine derivative.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or hydrogen gas with a palladium catalyst.
Substitution: Thionyl chloride in dichloromethane or phosphorus tribromide in tetrahydrofuran.
Major Products:
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a fully saturated piperidine derivative.
Substitution: Formation of various substituted piperidine derivatives depending on the reagent used.
Scientific Research Applications
1-[(Oxan-4-yl)methyl]piperidin-4-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(Oxan-4-yl)methyl]piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
4-[(Piperidin-1-yl)methyl]oxan-4-ol: Similar structure but with different substituents.
Piperidin-4-ol: Lacks the oxan-4-ylmethyl group, leading to different chemical properties.
1-(Oxan-4-yl)piperidin-4-ol: Similar but with variations in the position of the substituents.
Uniqueness: 1-[(Oxan-4-yl)methyl]piperidin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
1-(oxan-4-ylmethyl)piperidin-4-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c13-11-1-5-12(6-2-11)9-10-3-7-14-8-4-10/h10-11,13H,1-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZXFOFLGSILCOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CC2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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